3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide
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Overview
Description
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, and a pentyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-bromo-6-(trifluoromethyl)pyridine
- 2-bromo-4-(trifluoromethyl)pyridine
Uniqueness
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide is unique due to the combination of bromine, fluorine, and a pentyl group on the pyridine ring. This specific arrangement of substituents imparts distinct chemical and biological properties, making it different from other similar compounds .
Properties
IUPAC Name |
3-bromo-6-fluoro-N-pentylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O/c1-2-3-4-7-14-11(16)10-8(12)5-6-9(13)15-10/h5-6H,2-4,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENOZYSOLYBNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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